

In-Depth Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl
cyclopropanecarboxylate

Cat. No.: B1300803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure combines a vanillin moiety, known for its diverse biological activities, with a cyclopropane ring, a functional group present in various bioactive molecules. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, predicted spectral data, and a prospective analysis of its potential biological activities based on its constituent chemical features.

Molecular Structure and Physicochemical Properties

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate possesses a central benzene ring substituted with a formyl, a methoxy, and a cyclopropanecarboxylate group. The IUPAC name for this compound is (4-formyl-2-methoxyphenyl) cyclopropanecarboxylate.

Table 1: Physicochemical Properties

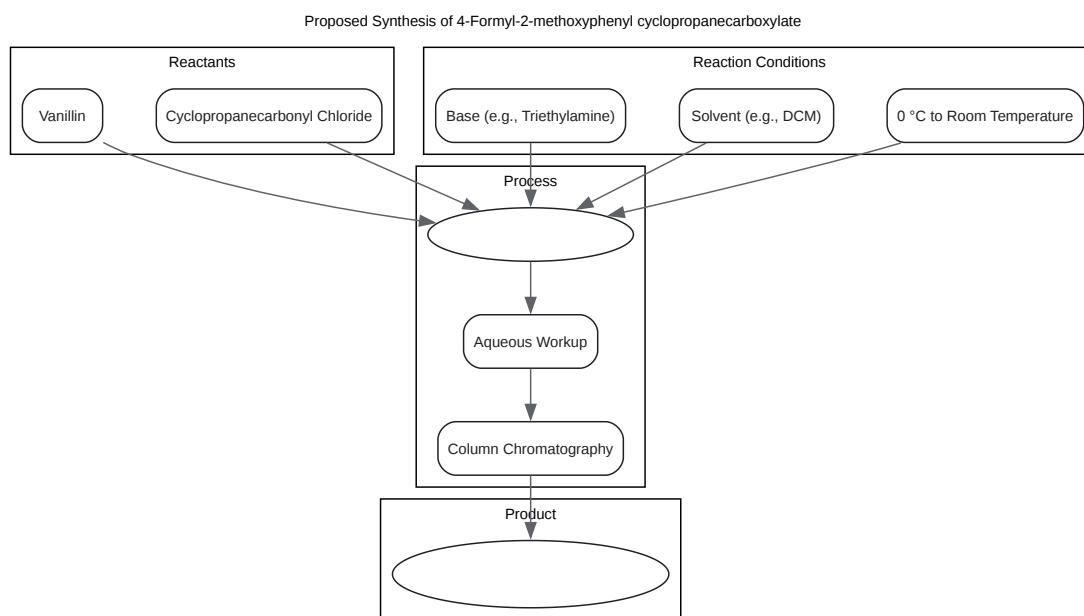
Property	Value	Source
Molecular Formula	$C_{12}H_{12}O_4$	--INVALID-LINK--
Molecular Weight	220.22 g/mol	--INVALID-LINK--
CAS Number	380336-99-2	--INVALID-LINK--
Appearance	White to off-white solid (predicted)	-
Solubility	Soluble in organic solvents like DMSO and DMF (predicted)	-

Proposed Synthesis

A plausible and efficient method for the synthesis of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** is the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with cyclopropanecarbonyl chloride in the presence of a base.

Proposed Experimental Protocol: Esterification of Vanillin

Materials:


- Vanillin (1.0 eq)
- Cyclopropanecarbonyl chloride (1.1 eq)
- Triethylamine (1.2 eq) or Pyridine (catalytic amount)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- To a solution of vanillin in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
- Slowly add cyclopropanecarbonyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.

Diagram 1: Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.

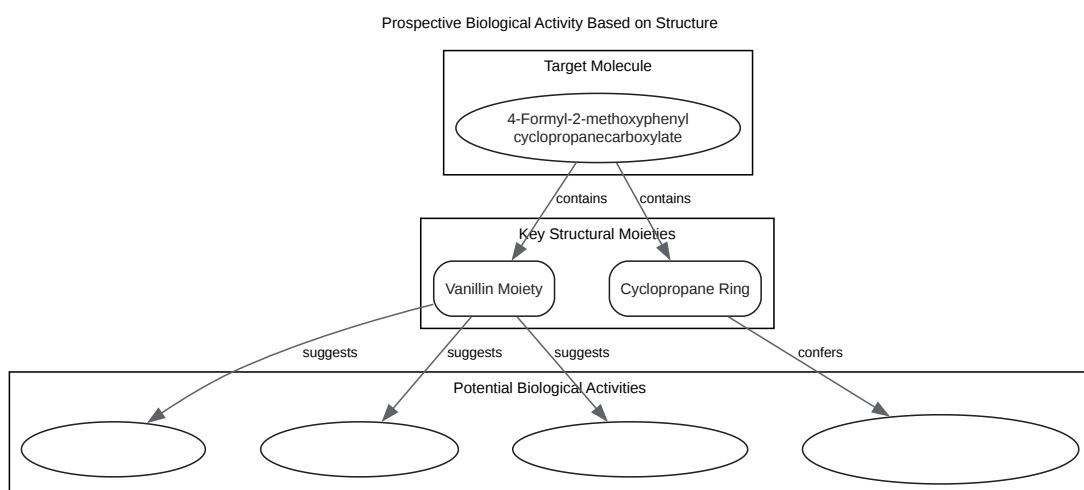
Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following data are predicted based on computational models.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 9.88 (s, 1H, -CHO), 7.45 (dd, J=8.0, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 7.15 (d, J=8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH ₃), 1.80-1.73 (m, 1H, cyclopropyl-CH), 1.15-1.08 (m, 2H, cyclopropyl-CH ₂), 0.95-0.88 (m, 2H, cyclopropyl-CH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 190.9 (-CHO), 168.5 (C=O, ester), 151.8 (Ar-C), 145.0 (Ar-C), 135.0 (Ar-C), 125.0 (Ar-CH), 123.5 (Ar-CH), 111.8 (Ar-CH), 56.2 (-OCH ₃), 13.5 (cyclopropyl-CH), 9.0 (cyclopropyl-CH ₂)
IR (KBr, cm ⁻¹)	ν 3080 (C-H, cyclopropyl), 2980-2850 (C-H, methoxy), 2820, 2720 (C-H, aldehyde), 1750 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580, 1500 (C=C, aromatic), 1270 (C-O, ester), 1150 (C-O, ether)

Prospective Biological Activity


While no direct biological studies on **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** have been identified, its structural components suggest potential areas of pharmacological interest.

- **Vanillin Moiety:** Vanillin and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.^[1] The presence of the phenolic ether and aldehyde groups is crucial for these activities.
- **Cyclopropane Ring:** The cyclopropane moiety is a feature of several biologically active compounds, contributing to their conformational rigidity and metabolic stability. It is found in various pharmaceuticals and agrochemicals.

Based on these structural features, it is hypothesized that **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** may possess antioxidant and antimicrobial properties. Further

research is required to validate these potential activities.

Diagram 2: Structure-Activity Relationship Logic

[Click to download full resolution via product page](#)

Caption: Logical relationship between structural moieties and potential biological activities.

Conclusion

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a molecule with potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties, a proposed synthetic route, and predicted spectral data. The prospective biological activities, based on its structural relationship to vanillin and cyclopropane-containing

compounds, warrant experimental validation. This document serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300803#4-formyl-2-methoxyphenyl-cyclopropanecarboxylate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

